N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Catalog No.
S2839904
CAS No.
941935-17-7
M.F
C12H16N2O3S
M. Wt
268.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methane...

CAS Number

941935-17-7

Product Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33

InChI

InChI=1S/C12H16N2O3S/c1-9-8-10(13-18(2,16)17)5-6-11(9)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

GPEWGZMYZKGLMY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O

solubility

not available

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a synthetic organic compound characterized by a unique structure that includes a pyrrolidinone ring, a phenyl group, and a methanesulfonamide moiety. The compound's molecular formula is C13_{13}H16_{16}N2_2O2_2S, and it has a molecular weight of approximately 268.35 g/mol. The presence of the methanesulfonamide group enhances its solubility in polar solvents and contributes to its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

There is no current information on the mechanism of action of this compound. If it has biological activity, it could potentially interact with proteins or enzymes through hydrogen bonding or other interactions involving the functional groups mentioned previously.

  • No data is available on the safety or hazards associated with N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide. Sulfonamides can have a variety of safety profiles depending on their structure. Some can be irritants or allergens, while others may have more serious health effects.

The primary synthetic route for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with methanesulfonyl chloride under basic conditions. This reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, using bases like triethylamine or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.

Key reactions involving this compound include:

  • Oxidation: Can lead to the formation of sulfone derivatives.
  • Reduction: May yield amine derivatives.
  • Substitution: Can produce various substituted sulfonamide derivatives, which may exhibit different biological activities.

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has been studied for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. The compound's structure allows it to mimic natural substrates or ligands, facilitating binding to active sites on enzymes or receptors. This interaction can lead to modulation of various biological pathways, suggesting potential therapeutic effects such as anti-inflammatory and anticancer activities .

The synthesis methods for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can be categorized into laboratory-scale and industrial-scale processes:

Laboratory Synthesis

  • Starting Materials: 3-(2-oxopyrrolidin-1-yl)aniline and methanesulfonyl chloride.
  • Reaction Conditions: Conducted in dichloromethane or tetrahydrofuran with triethylamine as a base.
  • Procedure:
    • Dissolve 3-(2-oxopyrrolidin-1-yl)aniline in the solvent.
    • Add methanesulfonyl chloride dropwise while stirring.
    • Allow the reaction to proceed for several hours at room temperature.
    • Purify the product through recrystallization or chromatography.

Industrial Production

Industrial methods may utilize continuous flow reactors for enhanced efficiency and scalability, optimizing yield and purity through automated synthesis platforms .

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several applications across different fields:

  • Chemistry: Serves as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for potential enzyme inhibition and receptor modulation.
  • Medicine: Explored for therapeutic properties including anti-inflammatory and anticancer effects.
  • Industry: Used in developing advanced materials and specialty chemicals .

Research indicates that N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide interacts with specific molecular targets, including various enzymes and receptors. These interactions can lead to significant biological effects, such as modulation of metabolic pathways or inhibition of disease-related processes. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, highlighting its unique characteristics:

Compound NameStructureNotable Features
N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamideC12_{12}H15_{15}N2_2OLacks sulfonamide group; potential different biological activity
N-[3-chloro-4-(propionylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)propanamideC17_{17}H22_{22}ClN3_3O2_2Contains a chloro substituent; different reactivity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamideC14_{14}H18_{18}N2_2O2_2SSimilar sulfonamide structure; differing methyl substitution

Uniqueness

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is distinguished by its combination of functional groups that confer unique chemical properties. The methanesulfonamide group enhances solubility and reactivity compared to other similar compounds, making it versatile for various applications in medicinal chemistry and materials science .

XLogP3

0.7

Dates

Last modified: 08-17-2023

Explore Compound Types